molecular formula C26H23Cl2N3O2S B2354174 N-[(3-chlorophenyl)methyl]-4-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide CAS No. 422282-28-8

N-[(3-chlorophenyl)methyl]-4-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide

Cat. No.: B2354174
CAS No.: 422282-28-8
M. Wt: 512.45
InChI Key: PRBVBYSVPHOTFU-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-4-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, chlorobenzyl groups, and a butanamide side chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-4-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of Chlorobenzyl Groups: The chlorobenzyl groups are introduced via nucleophilic substitution reactions. This involves reacting the quinazolinone core with 3-chlorobenzyl chloride and 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Butanamide Side Chain: The final step involves the coupling of the substituted quinazolinone with a butanamide derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially converting it to a hydroxyl group.

    Substitution: The chlorobenzyl groups can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-4-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-4-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorobenzyl)-4-oxoquinazolin-3(4H)-yl)butanamide: Lacks the thioether linkage.

    N-(4-chlorobenzyl)-4-(2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)butanamide: Similar structure but with different substitution patterns.

Uniqueness

N-[(3-chlorophenyl)methyl]-4-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide is unique due to its specific substitution pattern and the presence of both chlorobenzyl and thioether groups. These structural features contribute to its distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-4-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23Cl2N3O2S/c27-20-12-10-18(11-13-20)17-34-26-30-23-8-2-1-7-22(23)25(33)31(26)14-4-9-24(32)29-16-19-5-3-6-21(28)15-19/h1-3,5-8,10-13,15H,4,9,14,16-17H2,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBVBYSVPHOTFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)Cl)CCCC(=O)NCC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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